7-Chloro-4-iodo-3-methylisoquinoline
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Overview
Description
7-Chloro-4-iodo-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of both chlorine and iodine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the development of novel compounds with potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-iodo-3-methylisoquinoline typically involves the halogenation of 3-methylisoquinoline. One common method is the sequential chlorination and iodination of 3-methylisoquinoline. The chlorination step can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The iodination step can be achieved using iodine (I2) and a suitable oxidizing agent such as silver sulfate (Ag2SO4) or hydrogen peroxide (H2O2).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-iodo-3-methylisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Chloro-4-iodo-3-methylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects, such as anticancer and antimicrobial agents.
Medicine: Researchers explore its potential as a lead compound for drug discovery, particularly in targeting specific enzymes and receptors.
Industry: It is employed in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 7-Chloro-4-iodo-3-methylisoquinoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. For example, the chlorine atom can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
- 7-Chloro-4-iodoquinoline
- 7-Chloro-4-bromo-3-methylisoquinoline
- 7-Chloro-4-fluoro-3-methylisoquinoline
Comparison: 7-Chloro-4-iodo-3-methylisoquinoline is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to its analogs, the iodine atom in this compound can participate in specific interactions such as halogen bonding, which may enhance its potency and selectivity in biological systems. Additionally, the combination of chlorine and iodine atoms can provide a balance between lipophilicity and hydrophilicity, affecting its pharmacokinetic properties.
Properties
Molecular Formula |
C10H7ClIN |
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Molecular Weight |
303.52 g/mol |
IUPAC Name |
7-chloro-4-iodo-3-methylisoquinoline |
InChI |
InChI=1S/C10H7ClIN/c1-6-10(12)9-3-2-8(11)4-7(9)5-13-6/h2-5H,1H3 |
InChI Key |
RHKDPDVAELSFLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=C(C=CC2=C1I)Cl |
Origin of Product |
United States |
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